6,7-dimethoxy-1H-indole-2-carboxylic acid 6,7-dimethoxy-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151730
InChI: InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

6,7-dimethoxy-1H-indole-2-carboxylic acid

CAS No.:

VCID: VC20151730

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-1H-indole-2-carboxylic acid -

Description

6,7-Dimethoxy-1H-indole-2-carboxylic acid is a compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceuticals. This compound is of interest due to its structural features and potential applications in organic synthesis and medicinal chemistry.

Synthesis and Applications

While specific synthesis methods for 6,7-dimethoxy-1H-indole-2-carboxylic acid are not detailed in the available literature, indole derivatives are generally synthesized through various organic reactions, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the formation of the indole ring from appropriate precursors.

Indole derivatives, including those with carboxylic acid groups, are known for their potential in medicinal chemistry. For instance, indole-2-carboxylic acid derivatives have been explored as inhibitors of HIV-1 integrase, showcasing their potential in antiviral drug development . Additionally, modifications to the indole core can enhance biological activity, as seen in the development of antifungal compounds like 6-methoxy-1H-indole-2-carboxylic acid .

Related Indole Derivatives

  • 6,7-Dimethyl-1H-indole-2-carboxylic Acid: This compound has a similar structure but with methyl groups instead of methoxy groups at positions 6 and 7. It has a molecular weight of 189.21 g/mol .

  • 4-Bromo-6,7-dimethoxy-1H-indole-2-carboxylic Acid: This derivative includes a bromine atom at position 4, altering its chemical properties and potential applications .

  • 3-(3-Aminopropyl)-6,7-dimethoxy-1H-indole-2-carboxylic Acid: This compound features an aminopropyl side chain, which could be useful for further chemical modifications or biological interactions .

Biological Activities

Indole derivatives have been studied for various biological activities, including antifungal and antiviral properties. For example, 6-methoxy-1H-indole-2-carboxylic acid has shown potential as an antifungal agent, while indole-2-carboxylic acid derivatives are being explored for their ability to inhibit HIV-1 integrase .

Product Name 6,7-dimethoxy-1H-indole-2-carboxylic acid
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 6,7-dimethoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
Standard InChIKey BDXCJXIGUMTODB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC
PubChem Compound 66920625
Last Modified Aug 15 2024

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221.2089 g/mol